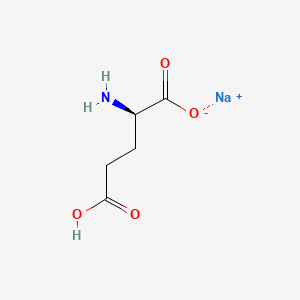
Natriummonoglutamat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium D-glutamate can be synthesized through the fermentation of plant-based ingredients like sugar cane, sugar beets, cassava, or corn . The process involves the following steps:
Fermentation: Microorganisms such as Corynebacterium glutamicum are used to ferment glucose, producing glutamic acid.
Purification: The glutamic acid is then purified and neutralized with sodium hydroxide to form sodium D-glutamate.
Crystallization: The product is crystallized to obtain pure sodium D-glutamate.
Industrial Production Methods: The industrial production of sodium D-glutamate primarily relies on microbial fermentation due to its efficiency and cost-effectiveness . The fermentation broth is treated with centrifugation, UV irradiation, and high temperature to enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium D-glutamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other amino acid derivatives.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts.
Major Products: The major products formed from these reactions include different glutamate derivatives and salts, which have applications in various fields .
Aplicaciones Científicas De Investigación
Sodium D-glutamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses.
Biology: Plays a role in cellular metabolism and neurotransmission.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and non-toxicity.
Industry: Utilized in the production of biodegradable polymers and as a food additive.
Mecanismo De Acción
Sodium D-glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors . These receptors are involved in various cellular processes, including neurotransmission and metabolic pathways. The compound binds to these receptors, triggering a cascade of intracellular events that result in its characteristic effects .
Comparación Con Compuestos Similares
Monosodium L-glutamate: The L-isomer of sodium glutamate, commonly used in the food industry.
Disodium inosinate: Another flavor enhancer often used in combination with sodium D-glutamate.
Disodium guanylate: Similar to disodium inosinate, used to enhance umami flavor.
Uniqueness: Sodium D-glutamate is unique due to its specific interaction with glutamate receptors, which distinguishes it from other flavor enhancers. Its ability to enhance the umami taste makes it a valuable additive in the culinary world .
Propiedades
Fórmula molecular |
C5H8NNaO4 |
|---|---|
Peso molecular |
169.11 g/mol |
Nombre IUPAC |
sodium;(2R)-2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1/t3-;/m1./s1 |
Clave InChI |
LPUQAYUQRXPFSQ-AENDTGMFSA-M |
SMILES isomérico |
C(CC(=O)O)[C@H](C(=O)[O-])N.[Na+] |
SMILES canónico |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















